N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution, where an ethylthiol reacts with the thiadiazole intermediate.
Synthesis of the Furan Ring: The furan ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling of the Thiadiazole and Furan Rings: This step involves the formation of an amide bond between the thiadiazole and furan intermediates.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the furan intermediate with thiophen-2-ylmethylamine and a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or other reduced species.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced thiadiazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide: Similar structure but with a methylthio group instead of an ethylthio group.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(phenylmethyl)sulfamoyl)furan-2-carboxamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
The uniqueness of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S4/c1-2-23-14-18-17-13(25-14)16-12(19)10-5-6-11(22-10)26(20,21)15-8-9-4-3-7-24-9/h3-7,15H,2,8H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIDODNGBCDWGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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